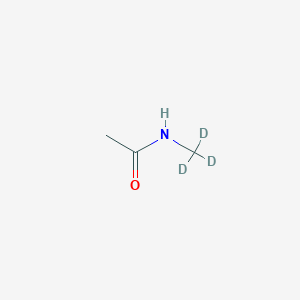![molecular formula C11H13ClN2O3 B1490081 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide CAS No. 1423029-72-4](/img/structure/B1490081.png)
2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide
Overview
Description
“2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide” is a specific compound that has been mentioned in the context of being an intermediate in the synthesis of the drug Nintedanib . Nintedanib is an oral drug developed by Burlingg Yiger Han company in Germany, and is the first and only one tyrosine kinase inhibitor which is approved by FDA for treating idiopathic pulmonary fibrosis .
Synthesis Analysis
The synthesis of this compound involves taking p-nitroaniline as a raw material, carrying out an acyl chlorination reaction with a chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and then carrying out a methylation reaction with a methylating agent to obtain the target product . This method provides a new synthetic route, and the reactions in each step are relatively thorough, the reaction conditions are mild, and the control is easy . This method can be applied to large-scale production .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an acyl chlorination reaction and a methylation reaction . The acyl chlorination reaction involves the reaction of p-nitroaniline with a chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide. The methylation reaction involves the reaction of this intermediate with a methylating agent to obtain the final product .
Scientific Research Applications
Structural and Conformational Analysis
- A study by Gowda et al. (2007) examined the conformation of the N—H bond in similar compounds, highlighting the structural characteristics and dual intermolecular hydrogen bonds, which could provide insights into the behavior and potential applications of 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide in various fields, including materials science and pharmaceuticals (Gowda et al., 2007).
Environmental and Metabolic Studies
- Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides critical insights into the biotransformation and potential environmental impact of these compounds, which could relate to the safety assessments and environmental fate of 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide (Coleman et al., 2000).
Anticancer, Anti-inflammatory, and Analgesic Activities
- A study by Rani et al. (2014) explored the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities, focusing on 2-(substituted phenoxy)acetamide derivatives. This research could suggest potential therapeutic applications for compounds structurally related to 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide (Rani et al., 2014).
Herbicide Analysis and Environmental Reception
- Studies on the soil reception, activity, and efficacy of related acetamide herbicides, like acetochlor, alachlor, and metolachlor, offer valuable data on the environmental behavior of these compounds. This information could be relevant to understanding the environmental interactions and degradation pathways of 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide in agricultural settings (Banks & Robinson, 1986).
properties
IUPAC Name |
2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8(13(2)11(15)7-12)9-4-3-5-10(6-9)14(16)17/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNXCBZPMBAIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202088 | |
| Record name | Acetamide, 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide | |
CAS RN |
1423029-72-4 | |
| Record name | Acetamide, 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)



![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)


![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)





![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)